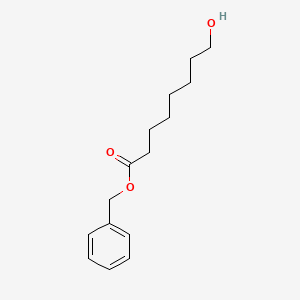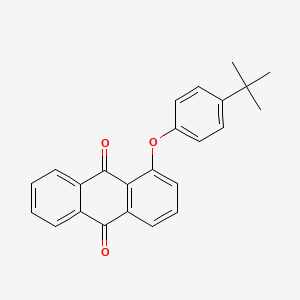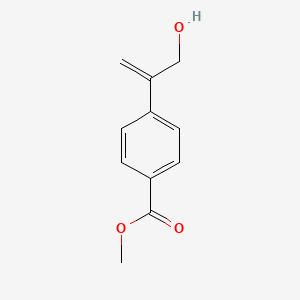
8-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of brominated naphthalenes This compound is characterized by the presence of a bromine atom, two methyl groups, and a ketone functional group within a dihydronaphthalene framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of a precursor naphthalene derivative. One common method is the bromination of 4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions, optimized for yield and purity. This could include continuous flow reactors or batch processes with stringent control over reaction parameters such as temperature, concentration, and reaction time.
化学反应分析
Types of Reactions
8-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects or as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
作用机制
The mechanism of action of 8-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
8-Bromo-1-tetralone: Another brominated naphthalene derivative with similar structural features.
4,4-Dimethyl-1-tetralone: Lacks the bromine atom but shares the dihydronaphthalene framework.
1-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalene: Similar in structure but with different bromination and hydrogenation patterns.
Uniqueness
8-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both bromine and a ketone group provides versatile sites for chemical modification, making it a valuable compound for synthetic and research purposes.
属性
分子式 |
C12H13BrO |
|---|---|
分子量 |
253.13 g/mol |
IUPAC 名称 |
8-bromo-4,4-dimethyl-2,3-dihydronaphthalen-1-one |
InChI |
InChI=1S/C12H13BrO/c1-12(2)7-6-10(14)11-8(12)4-3-5-9(11)13/h3-5H,6-7H2,1-2H3 |
InChI 键 |
JNGSGTDFYNTMHM-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(=O)C2=C1C=CC=C2Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[2,4'-Bipyridine]-5-carboxamide](/img/structure/B13128285.png)

![1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-7-chloroanthracene-9,10-dione](/img/structure/B13128289.png)


